(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
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Overview
Description
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid is a chemical compound with the molecular formula C21H21NO6 and a molecular weight of 383.4 g/mol . It is a derivative of D-glutamic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is esterified with a methyl group. This compound is commonly used in peptide synthesis as a protected amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid typically involves the protection of the amino group of D-glutamic acid with an Fmoc group and the esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid using acidic or basic hydrolysis.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC or HATU.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Coupling Reagents: DCC, HATU, and triethylamine.
Major Products Formed
Deprotected Amino Acid: D-glutamic acid derivative without the Fmoc group.
Hydrolyzed Product: D-glutamic acid.
Peptides: Various peptides formed by coupling with other amino acids.
Scientific Research Applications
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research and diagnostic purposes.
Material Science: Used in the synthesis of peptide-based materials and hydrogels for biomedical applications.
Mechanism of Action
The mechanism of action of (4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The ester group can be hydrolyzed to reveal the carboxylic acid, allowing for further functionalization or coupling .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-glutamic acid 1-methyl ester: The L-isomer of the compound, used similarly in peptide synthesis.
N-Fmoc-D-glutamic acid 5-tert-butyl ester: Another protected derivative of D-glutamic acid with a tert-butyl ester group.
N-Fmoc-L-glutamic acid α-benzyl ester: A benzyl ester derivative of L-glutamic acid.
Uniqueness
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid is unique due to its specific stereochemistry (D-isomer) and the presence of the Fmoc protecting group, which provides stability and selectivity in peptide synthesis. Its methyl ester group allows for easy hydrolysis and further functionalization, making it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24)/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVDKFNHFXLOQY-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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